N,N-diformylacetamide
Overview
Description
N,N-Diformylacetamide is an organic compound with the molecular formula C4H5NO3. It is a clear, colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of two formyl groups attached to the nitrogen atom of an acetamide moiety. This unique structure makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diformylacetamide can be synthesized through the formylation of acetamide. One common method involves the reaction of acetamide with formic acid under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced using a similar approach but on a larger scale. The process involves the continuous addition of formic acid to a reactor containing acetamide and a catalyst. The reaction mixture is heated and stirred to promote the formation of this compound. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: N,N-Diformylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Diformylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug intermediates.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diformylacetamide involves its ability to act as a formylating agent. The formyl groups attached to the nitrogen atom can be transferred to other molecules, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis, where it is used to introduce formyl groups into various substrates.
Comparison with Similar Compounds
N,N-Dimethylformamide: A similar compound with two methyl groups attached to the nitrogen atom instead of formyl groups.
N,N-Dimethylacetamide: Another related compound with two methyl groups attached to the nitrogen atom of an acetamide moiety.
Comparison: N,N-Diformylacetamide is unique due to the presence of two formyl groups, which impart distinct reactivity compared to its dimethyl counterparts. While N,N-Dimethylformamide and N,N-Dimethylacetamide are primarily used as solvents, this compound is valued for its formylating ability, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
N,N-diformylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-4(8)5(2-6)3-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHBLOGBMDVRDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429048 | |
Record name | N,N-diformylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26944-31-0 | |
Record name | N,N-diformylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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